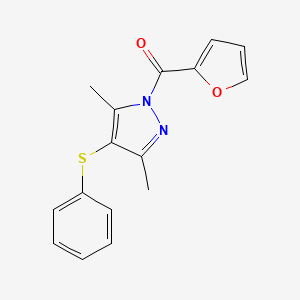

![molecular formula C18H23N5O3 B5537453 N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537453.png)

N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves complex organic reactions. A notable method is the three-component reaction of α,β-unsaturated N-arylaldimines, dialkyl but-2-ynedioates, and 2-arylidene Meldrum acids, which afforded mixtures of cis/trans-11-aryl-7-styryl-2,4-dioxa-8-azaspiro[5.5]undec-9-enes with satisfactory yields through a domino [2+2+2] cycloaddition reaction (Liu et al., 2021). This method highlights the intricate steps involved in constructing the spirocyclic framework of the molecule.

Molecular Structure Analysis

The molecular structure of compounds within the dioxaspiro[5.5]undecane family has been elucidated through various spectroscopic techniques. For instance, the study of 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one using 1H, 13C NMR, and several kinds of 2D NMR experiments provided detailed insights into the structural characteristics of these compounds (Zhang et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide and related compounds is diverse, enabling various transformations. For instance, the Prins cascade cyclization has been utilized for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the compound's ability to undergo complex cycloaddition reactions (Reddy et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are crucial for understanding their behavior in different environments. While specific data for N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide may not be readily available, studies on related compounds provide insights into their physical characteristics and how they may be influenced by structural modifications.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are fundamental for the application and handling of these compounds. The synthesis and pKa determination of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives illustrate the importance of understanding these chemical properties for developing novel compounds with desired functionalities (Duran & Canbaz, 2013).

科学的研究の応用

Synthesis Techniques : A study by Gozalishvili et al. (2008) details the synthesis of new tetraazaspiro[5,5]-undec-4-ene-2,7,9,11-tetraones, a class related to the specified compound, using a one-pot procedure. This indicates the potential for developing efficient synthesis methods for such compounds (Gozalishvili et al., 2008).

Pharmacological Properties : Cohen et al. (1978) investigated the analgesic activity of novel spiro heterocycles, which are structurally related to the compound . Their research contributes to understanding the pharmacological applications of such compounds (Cohen et al., 1978).

Polymer Stabilization : Yachigo et al. (1992) explored the use of similar compounds in polymer stabilization, particularly the synergistic effects between phenolic and thiopropionate type antioxidants. This research opens avenues for using these compounds in material science applications (Yachigo et al., 1992).

Drug Delivery Systems : Nita et al. (2015) focused on the potential of polymeric networks incorporating similar spiro compounds for controlled drug release. This highlights their applicability in developing advanced drug delivery systems (Nita et al., 2015).

Chiral Separation and Configuration : Liang et al. (2008) studied the chiral separation of spiro compounds, relevant to pharmaceutical applications, demonstrating their potential in resolving enantiomers, which is crucial in drug synthesis (Liang et al., 2008).

Block Copolymer Materials : Brannigan et al. (2014) described the organocatalytic ring-opening polymerization of a related cyclic carbonate, leading to the creation of block copolymer materials. Such research underlines the compound's utility in polymer chemistry (Brannigan et al., 2014).

作用機序

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, the mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on the potential mechanisms of action .

将来の方向性

特性

IUPAC Name |

N-(1,9-dioxaspiro[5.5]undecan-4-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c24-17(11-14-1-3-16(4-2-14)23-13-19-21-22-23)20-15-5-8-26-18(12-15)6-9-25-10-7-18/h1-4,13,15H,5-12H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZNRVCQMOBETE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCOCC2)CC1NC(=O)CC3=CC=C(C=C3)N4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

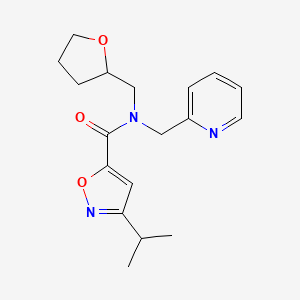

![3-[(2-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5537371.png)

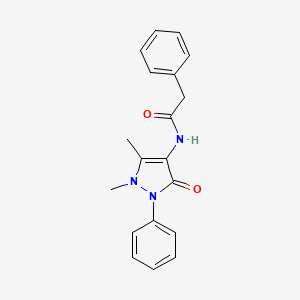

![2-(4-chlorophenyl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5537378.png)

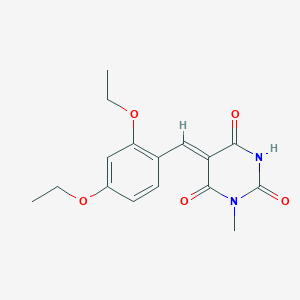

![2-butyl-8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537380.png)

![N-[4-(aminocarbonyl)phenyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5537385.png)

![N'-[(5-chloro-2-thienyl)methylene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B5537396.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B5537416.png)

![2-[(4aR*,7aS*)-4-(3-ethoxypropanoyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide](/img/structure/B5537417.png)

![2-[2-(dimethylamino)ethyl]-9-(2,6-dimethylpyridin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537430.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5537442.png)

![1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537447.png)